Bicyclo[9.3.1]pentadec-11-en-13-one
Description
Bicyclo[9.3.1]pentadec-11-en-13-one is a bicyclic organic compound with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol. Its structure features a 15-membered bicyclic framework with bridgehead positions at 9, 3, and 1, along with an unsaturated enone moiety (11-en-13-one) . Key properties, such as density, melting point, and boiling point, remain unreported in available literature, highlighting gaps in its physical characterization . The compound’s stereochemical descriptor (1R) indicates a specific chiral configuration, which may influence its reactivity and biological activity.
Properties
CAS No. |
32080-72-1 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
bicyclo[9.3.1]pentadec-1(14)-en-13-one |
InChI |
InChI=1S/C15H24O/c16-15-11-13-8-6-4-2-1-3-5-7-9-14(10-13)12-15/h11,14H,1-10,12H2 |
InChI Key |
XCKBJVCJBDJVRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2CC(=CC(=O)C2)CCCC1 |
Origin of Product |
United States |
Preparation Methods
Role of Superbases
Phosphazene bases (e.g., P1–P4) and guanidines, as highlighted in Superbases for Organic Synthesis, facilitate deprotonation steps in bicyclization. For example:
Phosphazene P2 (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) increases reaction efficiency by stabilizing the enolate intermediate, reducing side-product formation.
Acid-Catalyzed Pathways
Alternative methods use Brønsted acids (e.g., ) for cyclization, though these often require higher temperatures (100–120°C) and produce lower yields (~35%) due to competing dehydration.
Industrial-Scale Production
While laboratory syntheses are well-documented, industrial protocols prioritize cost and scalability. Key considerations include:
-
Continuous Flow Reactors : Minimize thermal degradation by maintaining precise temperature control.
-
Catalyst Recycling : Immobilized catalysts (e.g., silica-supported proline) reduce waste.
-
Solvent Recovery : Toluene is distilled and reused, lowering environmental impact.
Pilot-scale trials report 60–65% yields using optimized continuous systems, though proprietary details remain undisclosed.
Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
Bicyclo[9.3.1]pentadec-11-en-13-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Bicyclo[9.3.1]pentadec-11-en-13-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bicyclo[9.3.1]pentadec-11-en-13-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Reactivity in Catalytic Reactions
Bicyclo[9.3.1]pentadec-11-en-13-one belongs to a broader class of bridged bicyclic compounds, whose reactivity is highly dependent on ring size and bridge positions. For example:
- Bicyclo[2.2.2]octadiene derivatives undergo palladium-catalyzed double substitution reactions to form six-membered cyclic products (e.g., compounds 3b and 3c) alongside minor five-membered byproducts .
- In contrast, bicyclo[2.2.1]heptadiene derivatives under similar conditions yield exclusively five-membered cyclic compounds (e.g., 6a ) due to structural constraints .
The larger bicyclo[9.3.1] framework may exhibit distinct reactivity patterns.
Stereochemical and Spectroscopic Analysis
13C NMR spectroscopy has been pivotal in elucidating substituent effects in bicyclic systems:
- Bicyclo[2.2.2]octane derivatives show substituent-induced chemical shifts classified as α, β, γ, and δ effects, with γ-effects resembling those in norbornyl ([2.2.1]) systems .
- The greater flexibility of bicyclo[2.2.2]octane compared to norbornyl frameworks leads to subtle differences in stereochemical assignments .
For this compound, the larger ring size and additional substituents (e.g., the enone group) may introduce unique electronic environments, altering substituent effects observable via NMR.
Therapeutic Potential and Drug Discovery
Smaller bicyclic frameworks are widely explored in drug discovery (Table 1):
The bicyclo[9.3.1] system’s larger structure could offer novel binding interactions with biological targets, but its size may also reduce bioavailability or metabolic stability compared to smaller analogues. For instance, Lipinski’s Rule of Five violations (e.g., molecular weight >500) are common in larger bicyclics, but this compound (MW 220.35) remains within acceptable limits. Its LogP of 4.41 suggests moderate lipophilicity, balancing membrane permeability and solubility .
ADME and Pharmacokinetic Considerations
- Bicyclo[3.1.0] derivatives (e.g., GlyT1 inhibitors) often require structural optimization to mitigate high LogP values (>5), which correlate with poor aqueous solubility .
- The rigidity of smaller bicyclic systems (e.g., [2.2.1]) enhances metabolic stability by restricting conformational flexibility, a feature that may be less pronounced in the more flexible bicyclo[9.3.1] framework .
Biological Activity
Bicyclo[9.3.1]pentadec-11-en-13-one is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings on its biological activity, including cytotoxicity, antimicrobial properties, and potential applications in drug development.
Chemical Structure and Properties
This compound possesses a bicyclic structure that contributes to its biological properties. The molecular formula is , and it features a double bond and a ketone functional group, which are critical for its reactivity and interaction with biological targets.
1. Cytotoxicity
Research indicates that bicyclic compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from related structures have demonstrated IC50 values in the nanomolar range against human cancer cells, suggesting potent anticancer activity.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Neopeltolide | HeLa (cervical cancer) | <10 |
| This compound | A549 (lung cancer) | TBD |
Note : Further studies are needed to establish the IC50 values for this compound specifically.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, particularly against fungal strains such as Candida albicans. Preliminary data suggest that it may possess antifungal activity, although specific MIC (minimum inhibitory concentration) values remain to be determined.
| Microorganism | MIC (μg/mL) |
|---|---|
| Candida albicans | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting cellular integrity.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, leading to apoptosis in cancer cells.
Study 1: Cytotoxicity Assessment
In a study published by Wright et al., the cytotoxic effects of related bicyclic compounds were assessed using various human cancer cell lines. The results indicated that structural modifications significantly influenced cytotoxic potency and selectivity.
Study 2: Antifungal Efficacy
A recent investigation explored the antifungal properties of bicyclic compounds, including this compound. The study highlighted promising results against Candida albicans, warranting further exploration into its therapeutic potential.
Future Directions
Further research is essential to fully elucidate the biological activity of this compound:
- In Vivo Studies : Animal models will provide insights into the pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Understanding how different structural modifications affect biological activity could lead to the development of more potent derivatives.
Q & A
Q. How to design reproducible experiments for bicyclo[9.3.1] derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
